Diprobutine
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Overview
Description
Diprobutine is a chemical compound with the molecular formula C10H23N and a molecular weight of 157.2963 g/mol . It is an achiral molecule, meaning it does not have a chiral center and therefore does not exhibit optical activity . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthetic routes and reaction conditions for the preparation of diprobutine are not extensively documented in the available literature. general methods for synthesizing similar compounds typically involve the use of organic solvents and catalysts under controlled temperature and pressure conditions. Industrial production methods may include large-scale chemical reactors and purification processes to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Diprobutine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce hydrogenated derivatives.
Scientific Research Applications
Diprobutine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: this compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of diprobutine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Diprobutine can be compared with other similar compounds, such as:
Ibrutinib: A covalent Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: Another covalent BTK inhibitor with similar applications.
Zanubrutinib: A third covalent BTK inhibitor used for similar purposes.
This compound is unique in its specific molecular structure and properties, which may offer distinct advantages in certain research applications compared to these similar compounds.
Properties
CAS No. |
61822-36-4 |
---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
4-propylheptan-4-amine |
InChI |
InChI=1S/C10H23N/c1-4-7-10(11,8-5-2)9-6-3/h4-9,11H2,1-3H3 |
InChI Key |
VQIAWQKBOAUGHE-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)(CCC)N |
Canonical SMILES |
CCCC(CCC)(CCC)N |
61822-36-4 | |
Synonyms |
1,1,1,-tripropylmethylamine 1,1-dipropylbutylamine diprobutine |
Origin of Product |
United States |
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